molecular formula C20H22FN3O3 B2817628 (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034428-01-6

(4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No.: B2817628
CAS No.: 2034428-01-6
M. Wt: 371.412
InChI Key: LWSYSQFTUUJCFN-UHFFFAOYSA-N
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Description

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic molecule featuring a piperazine ring substituted with a fluorophenyl group and a pyridine ring substituted with a tetrahydrofuran-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

  • Synthesis of the Pyridine Intermediate: : The next step involves the preparation of the pyridine intermediate. This can be achieved by reacting 3-hydroxypyridine with tetrahydrofuran in the presence of a base like sodium hydride (NaH) to form 6-((tetrahydrofuran-3-yl)oxy)pyridine.

  • Coupling Reaction: : The final step involves coupling the two intermediates. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM) to form the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of alternative, more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like NH₃ or RSH in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone: has several scientific research applications:

  • Medicinal Chemistry: : It is investigated for its potential as a pharmaceutical agent, particularly in targeting neurological disorders due to its interaction with specific receptors in the brain.

  • Biological Studies: : The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

  • Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.

  • Industrial Applications: : Potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the piperazine and pyridine rings contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chlorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
  • (4-(2-Bromophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
  • (4-(2-Methylphenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Uniqueness

The presence of the fluorine atom in (4-(2-Fluorophenyl)piperazin-1-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly influence the pharmacokinetic properties of a compound, such as its metabolic stability and ability to cross biological membranes.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-17-3-1-2-4-18(17)23-8-10-24(11-9-23)20(25)15-5-6-19(22-13-15)27-16-7-12-26-14-16/h1-6,13,16H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSYSQFTUUJCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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